molecular formula C6H2BrF2NaO2S B13192195 Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate

Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate

Cat. No.: B13192195
M. Wt: 279.04 g/mol
InChI Key: KRKYNCDIMQLYGA-UHFFFAOYSA-M
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Description

Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrF2NaO2S. It is a sulfonate derivative of benzene, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-2,5-difluorobenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions under specific conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can interact with different molecular targets, facilitating reactions such as nucleophilic substitution and coupling. The bromine and fluorine atoms also contribute to its reactivity and specificity in chemical processes.

Comparison with Similar Compounds

    4-Bromo-1,2-difluorobenzene: Similar structure but lacks the sulfonate group.

    4-Bromo-2,5-difluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonate group.

Uniqueness: Sodium 4-bromo-2,5-difluorobenzene-1-sulfinate is unique due to the combination of bromine, fluorine, and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H2BrF2NaO2S

Molecular Weight

279.04 g/mol

IUPAC Name

sodium;4-bromo-2,5-difluorobenzenesulfinate

InChI

InChI=1S/C6H3BrF2O2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

KRKYNCDIMQLYGA-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1S(=O)[O-])F)Br)F.[Na+]

Origin of Product

United States

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